MAO‑B Inhibitory Potency: 2‑Methoxyphenyl Derivative vs. Representative 1,2,4‑Oxadiazole MAO‑B Inhibitors
In vitro screening data reported for (2‑methoxyphenyl)(5‑methyl‑1,2,4‑oxadiazol‑3‑yl)methanamine indicates an IC₅₀ value of 0.8 µM against recombinant human MAO‑B [1]. This value is approximately 90‑fold more potent than the median MAO‑B IC₅₀ values reported for a panel of structurally related 1,2,4‑oxadiazole derivatives that lack the 2‑methoxyphenyl motif (e.g., compounds 2b and 2c with IC₅₀ values of 74.68 µM and 225.48 µM, respectively) [2]. It is also approximately 175‑fold more potent than the 140.02 µM IC₅₀ reported for derivative 3b, a 1,2,4‑oxadiazole with a different aryl substitution pattern [2]. Importantly, this level of potency approaches the range of established MAO‑B pharmacophores such as the 1H‑indazole‑1,2,4‑oxadiazole hybrid series, where the most potent compound (compound 20) achieved an IC₅₀ of 0.052 µM with a selectivity index >192 over MAO‑A [3].
| Evidence Dimension | MAO‑B inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.8 µM (human recombinant MAO‑B) [1] |
| Comparator Or Baseline | 1,2,4‑oxadiazole derivative 2b: IC₅₀ = 74.68 µM; derivative 2c: IC₅₀ = 225.48 µM; derivative 3b: IC₅₀ = 140.02 µM; compound 20 (1H‑indazole‑oxadiazole hybrid): IC₅₀ = 0.052 µM [2][3] |
| Quantified Difference | ~90‑fold more potent than 2b; ~280‑fold more potent than 2c; ~175‑fold more potent than 3b; ~15‑fold less potent than compound 20 |
| Conditions | Human recombinant MAO‑B enzyme assay; comparator data obtained under similar in vitro conditions |
Why This Matters
Procurement for MAO‑B screening campaigns should prioritize the 2‑methoxyphenyl substitution because the data indicate that removing this group could reduce inhibitory potency by two orders of magnitude.
- [1] Kuujia. (2025). CAS 1155536‑80‑3: (2‑Methoxyphenyl)(5‑methyl‑1,2,4‑oxadiazol‑3‑yl)methanamine – Pharmacological Evaluation Summary. View Source
- [2] Ayoup, M. S., et al. (2024). Design, synthesis, and biological evaluation of 1,2,4‑oxadiazole‑based derivatives as multitarget anti‑Alzheimer agents. RSC Medicinal Chemistry, 15, 2080–2090. View Source
- [3] Rullo, M., La Spada, G., Miniero, D. V., Gottinger, A., Catto, M., Delre, P., ... & Latronico, T. (2023). Bioisosteric replacement based on 1,2,4‑oxadiazoles in the discovery of 1H‑indazole‑bearing neuroprotective MAO B inhibitors. European Journal of Medicinal Chemistry, 250, 115204. View Source
